molecular formula C23H26N2O5S B2964158 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 1116084-11-7

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B2964158
CAS No.: 1116084-11-7
M. Wt: 442.53
InChI Key: VACWAGWMLUYYLF-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The starting materials may include benzenesulfonyl chloride, ethyl acetoacetate, and 3-methoxypropylamine. The key steps in the synthesis may involve:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving ethyl acetoacetate and aniline derivatives.

    Introduction of the benzenesulfonyl group: This step involves the reaction of the quinoline derivative with benzenesulfonyl chloride under basic conditions.

    Acetamide formation: The final step involves the reaction of the intermediate with 3-methoxypropylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzenesulfonyl group.

    Reduction: Reduction reactions may target the carbonyl groups or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.

Medicine

    Pharmacology: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimalarial activities.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, they may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.

Uniqueness

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-3-17-10-11-20-18(14-17)15-21(31(28,29)19-8-5-4-6-9-19)23(27)25(20)16-22(26)24-12-7-13-30-2/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACWAGWMLUYYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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